
N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H8F3N3 and its molecular weight is 239.201. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical Analysis and Tautomerism
Compounds closely related to N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine, such as N-(Pyridin-2-yl)thiazol-2-amine, have been subject to quantum chemical analysis revealing the existence of dynamic tautomerism and divalent N(I) character. Such studies suggest that similar compounds might exhibit unique electronic properties useful in developing new materials or catalysts (Bhatia, Malkhede, & Bharatam, 2013).
Organic Synthesis
Research has demonstrated various methodologies for synthesizing fused imidazo-diazines and imidazo-pyridines using compounds with similar structures in gold-catalyzed formal [3 + 2]-dipolar cycloaddition reactions (Garzón & Davies, 2014). Such reactions are crucial for constructing heterocyclic compounds that have wide applications in pharmaceuticals and materials science.
Photoredox Catalysis
Studies involving Eosin Y photoredox catalysis in the synthesis of 2,4,6-trisubstituted pyridines highlight the importance of nitrogen-containing compounds in facilitating reactions under ambient conditions, providing a sustainable approach to synthesizing complex organic molecules (Rohokale, Koenig, & Dhavale, 2016).
Coordination Chemistry
Research into the coordination chemistry of pyridine derivatives has led to the synthesis of novel compounds with potential applications in sensing, magnetic materials, and catalysis. For instance, studies on the aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes illustrate the versatility of pyridine derivatives in forming complex structures with unique properties (Nagae, Shibata, Tsurugi, & Mashima, 2015).
Advanced Material Synthesis
The synthesis and characterization of hyperbranched polyimides, involving nitrogen-containing monomers, underscore the significance of such compounds in creating materials with enhanced gas separation abilities. This research demonstrates the role of nitrogen-containing compounds in developing new materials with specific functional properties (Fang, Kita, & Okamoto, 2000).
Properties
IUPAC Name |
N-pyridin-4-yl-6-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)9-2-1-3-10(17-9)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIKPRZNEVNTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC2=CC=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
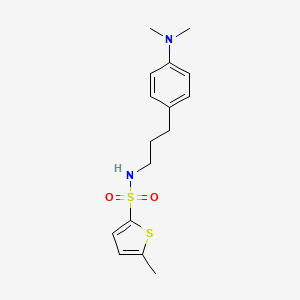
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015907.png)
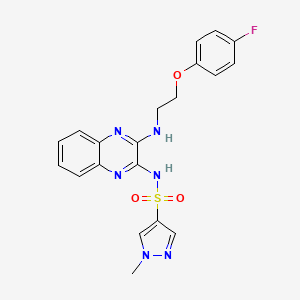
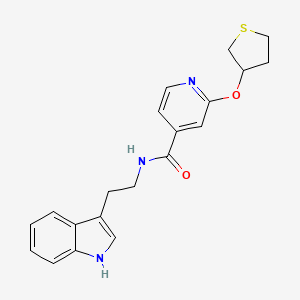
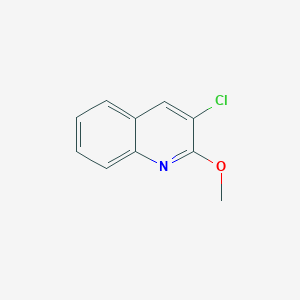
![Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B3015916.png)
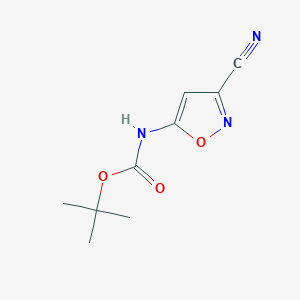
![2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole](/img/structure/B3015919.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3015920.png)
![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-octylprop-2-enamide](/img/structure/B3015921.png)
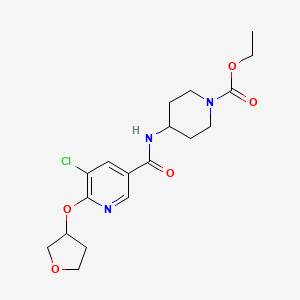
![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)
![5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3015926.png)
![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)
